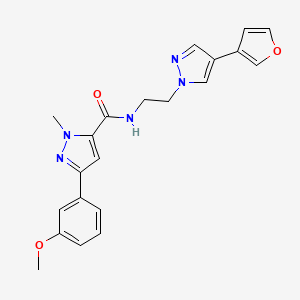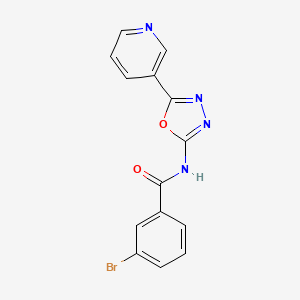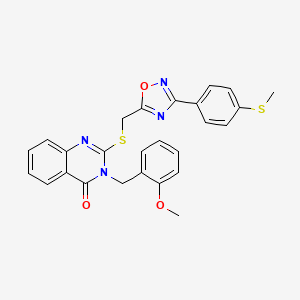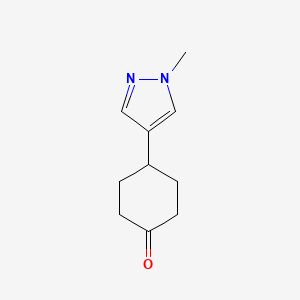![molecular formula C15H15F3N6O2 B2864856 2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 2380141-69-3](/img/structure/B2864856.png)
2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one is a compound that belongs to the pyridazinone class of chemicals. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant, anticonvulsant, bronchodilatory, and anti-allergic properties .
Vorbereitungsmethoden
The synthesis of 2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one involves several steps. One common method includes the reaction of 6-(trifluoromethyl)pyridazin-3-amine with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with ethyl 2-oxo-2-(pyridazin-3-yl)acetate under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antitubercular agent.
Medicine: The compound is being investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition is crucial for its antiplatelet and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazinone derivatives such as:
6-aryl-3(2H)-pyridazinone: Known for its antimicrobial and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Indole derivatives: These compounds have shown anti-inflammatory and analgesic activities.
2-(2-Oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one stands out due to its trifluoromethyl group, which enhances its pharmacological properties and makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2/c16-15(17,18)11-3-4-12(21-20-11)22-6-8-23(9-7-22)14(26)10-24-13(25)2-1-5-19-24/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBDKWYMINYEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)
![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)



![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)
